molecular formula C10H10BrNO2 B1429730 Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate CAS No. 1335057-99-2

Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate

Cat. No.: B1429730
CAS No.: 1335057-99-2
M. Wt: 256.1 g/mol
InChI Key: URBRNTSBWONFRE-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate is an organic compound with the molecular formula C({10})H({10})BrNO(_{2}). It is characterized by a cyclopropane ring attached to a carboxylate ester group and a brominated pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate typically involves the following steps:

    Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromopyridine.

    Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation. This can be achieved using diazomethane or a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring.

    Esterification: The final step involves esterification of the cyclopropane carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or a base like sodium methoxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclopropanation to enhance efficiency and yield. Additionally, industrial processes often employ automated systems for precise control of reaction conditions and purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom or reduce the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products vary depending on the nucleophile used, such as 5-aminopyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or dehalogenated compounds.

    Hydrolysis: Cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the ester group are key functional groups that facilitate these interactions, often through hydrogen bonding, van der Waals forces, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(5-chloropyridin-2-yl)cyclopropanecarboxylate
  • Methyl 1-(5-fluoropyridin-2-yl)cyclopropanecarboxylate
  • Methyl 1-(5-iodopyridin-2-yl)cyclopropanecarboxylate

Uniqueness

Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain synthetic and biological applications.

This comprehensive overview should provide a solid foundation for understanding this compound and its significance in various fields of research

Properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBRNTSBWONFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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